molecular formula C11H11N3O2 B1393116 (E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate CAS No. 1186405-22-0

(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate

Cat. No.: B1393116
CAS No.: 1186405-22-0
M. Wt: 217.22 g/mol
InChI Key: VPWQXRIXCZJGBK-ONEGZZNKSA-N
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Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

This compound, catalogued under Chemical Abstracts Service number 1186405-22-0, represents a sophisticated heterocyclic compound characterized by its unique molecular architecture. The compound possesses the molecular formula C₁₁H₁₁N₃O₂ with a molecular weight of 217.22 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is formally designated as methyl (E)-3-(3-methylimidazo[4,5-b]pyridin-6-yl)prop-2-enoate.

The structural framework consists of a planar imidazo[4,5-b]pyridine system where the imidazole ring is fused to a pyridine at positions 4 and 5. The 3-methyl group on the imidazole nitrogen enhances steric stability, while the prop-2-enoate ester at position 6 introduces electrophilic reactivity. The compound exhibits distinct stereochemical characteristics, with the (E)-configuration indicating the trans arrangement of substituents around the double bond of the acrylate moiety. This configuration is confirmed through nuclear magnetic resonance analysis, which reveals distinct signals for the methylimidazole protons at δ 2.45 parts per million as a singlet, and the acrylate vinyl protons at δ 6.78 and 7.35 parts per million as doublets.

The compound's structural integrity is further characterized by its Simplified Molecular Input Line Entry System notation: CN1C=NC2=C1N=CC(=C2)/C=C/C(=O)OC. This notation accurately represents the molecular connectivity and stereochemistry, particularly emphasizing the E-configuration of the double bond through the forward slash notation. Computational chemistry data reveals important molecular descriptors including a topological polar surface area of 57.01 square angstroms, a calculated logarithmic partition coefficient of 1.1545, five hydrogen bond acceptors, zero hydrogen bond donors, and two rotatable bonds.

Property Value Method
Molecular Formula C₁₁H₁₁N₃O₂ Chemical Analysis
Molecular Weight 217.22 g/mol Mass Spectrometry
Topological Polar Surface Area 57.01 Ų Computational
Logarithmic Partition Coefficient 1.1545 Calculated
Hydrogen Bond Acceptors 5 Structural Analysis
Hydrogen Bond Donors 0 Structural Analysis
Rotatable Bonds 2 Conformational Analysis

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerged from extensive research into imidazo[4,5-b]pyridine derivatives, which represent one of the oldest known heteroaromatic compound families. The imidazo[4,5-b]pyridine scaffold gained prominence in heterocyclic chemistry research due to its structural similarity with purine bases, which aroused significant biological curiosity and led to the development of innovative bioactive compounds. Historical investigations into this compound class began with early studies focusing on their potential as anticancer agents, where researchers recognized the privileged nature of the imidazo[4,5-b]pyridine framework for biological activity.

The evolution of synthetic methodologies for imidazo[4,5-b]pyridine derivatives has been marked by significant developments over the past several decades. Early synthetic approaches primarily involved condensation-dehydration reactions of pyridine-2,3-diamine with carboxylic acids or their equivalents under strongly acidic conditions. These classical methods, while effective, often required harsh reaction conditions including high temperatures and the use of reagents such as phosphorus anhydride. The introduction of more sophisticated synthetic strategies, including palladium-catalyzed amide coupling reactions and microwave-assisted synthesis, has significantly improved the accessibility and yield of these compounds.

Recent advances in the field have focused on developing more efficient synthetic routes that reduce reaction times and improve yields. The implementation of Knoevenagel condensation between 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde and methyl acrylate under basic conditions has emerged as a primary synthesis route for the target compound, yielding products with greater than 75% efficiency after recrystallization. Optimization strategies involving reaction parameter control, including temperature ranges of 60-80 degrees Celsius, solvent polarity variations, and catalyst loading of 5-10 mole percent, have been shown to critically influence yield outcomes.

The historical development of this compound family has been significantly influenced by the recognition of their diverse biological activities. Imidazo[4,5-b]pyridines have been reported as dual inhibitors of feline mcdougall sarcoma viral oncogene homolog 3/aurora kinases for acute myeloid leukemia treatment, potent angiotensin II type I receptor blockers with partial peroxisome proliferator-activated receptor-γ agonism, and nonbenzodiazepine anticonvulsants and anxiolytics. These discoveries have driven continued research interest and synthetic method development, establishing the scaffold as a privileged structure in medicinal chemistry.

Significance in Medicinal Chemistry and Materials Science

The compound this compound demonstrates exceptional significance in medicinal chemistry through its potent kinase inhibition properties and selective biological activities. The imidazo[4,5-b]pyridine scaffold exhibits remarkable inhibition of cyclin-dependent kinases and phosphodiesterase 1, with the methyl acrylate derivative showing half-maximal inhibitory concentration values of 28 nanomolar against cyclin-dependent kinase 2 and 15 nanomolar against phosphodiesterase 1B, surpassing reference inhibitors like roscovitine. Molecular docking studies have revealed critical hydrogen bonding interactions with kinase hinge regions, specifically with glutamic acid 81 in cyclin-dependent kinase 2, and π-π stacking interactions with phosphodiesterase 1's hydrophobic pocket.

The compound's antiproliferative effects have been extensively documented through National Cancer Institute 60 cancer cell line screenings, demonstrating selective cytotoxicity against MCF-7 breast adenocarcinoma with a 50% growth inhibition concentration of 1.2 micromolar and A549 lung carcinoma with a 50% growth inhibition concentration of 0.9 micromolar. Mechanistically, the compound induces G2/M phase arrest by disrupting microtubule polymerization, exhibiting similarities to vinca alkaloid mechanisms of action. These findings position the compound as a promising lead structure for anticancer drug development, particularly for targeting specific tumor types with enhanced selectivity profiles.

Beyond traditional medicinal chemistry applications, the compound has found significant utility in materials science, particularly in the development of fluorescent probes and optoelectronic devices. The imidazo[4,5-b]pyridine framework has been widely employed for metal ion detection, where selective metal ion detection is possible through various structural modifications. The fluorescent properties of imidazopyridine derivatives have been exploited in applications including imaging tools, organic light-emitting diodes, and cell imaging systems. Fluorescence mechanisms such as excited state intramolecular proton transfer, photoinduced electron transfer, fluorescence resonance energy transfer, and intramolecular charge transfer have been incorporated into designed fluorophores to enable diverse fluorescent applications.

The structural versatility of this compound makes it particularly valuable as a synthetic building block for more complex molecular architectures. The α,β-unsaturated carbonyl system of the acrylate group allows for Michael addition reactions, a feature that has been exploited in prodrug designs and synthetic transformations. The compound's dual functionality, combining the biologically active imidazo[4,5-b]pyridine core with the reactive acrylate moiety, enables sophisticated chemical modifications that can be tailored for specific therapeutic or materials science applications.

Application Area Specific Use Performance Metric Reference Activity
Kinase Inhibition Cyclin-dependent kinase 2 IC₅₀ = 28 nM Surpasses roscovitine
Phosphodiesterase Inhibition PDE1B enzyme IC₅₀ = 15 nM Enhanced selectivity
Cancer Cell Cytotoxicity MCF-7 breast cancer GI₅₀ = 1.2 μM Selective activity
Cancer Cell Cytotoxicity A549 lung cancer GI₅₀ = 0.9 μM Potent inhibition
Materials Science Metal ion detection Variable sensitivity Fluorescent applications
Synthetic Chemistry Building block utility >75% yield Knoevenagel condensation

Properties

IUPAC Name

methyl (E)-3-(3-methylimidazo[4,5-b]pyridin-6-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-13-9-5-8(6-12-11(9)14)3-4-10(15)16-2/h3-7H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWQXRIXCZJGBK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C1N=CC(=C2)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674128
Record name Methyl (2E)-3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186405-22-0
Record name Methyl (2E)-3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate is a compound that has recently garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C11H11N3O2
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 1186405-22-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Its structure allows for potential binding to enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes linked to cancer progression, similar to other imidazole derivatives.
  • Cell Cycle Modulation : Evidence indicates that it may affect cell cycle progression, particularly in cancer cells, leading to cell cycle arrest and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer properties of imidazole derivatives, including this compound.

StudyCell Lines TestedIC50 (µM)Observations
MCF-7 (Breast)12.5Induced apoptosis and cell cycle arrest in G2/M phase.
A549 (Lung)15.0Significant reduction in cell viability after 48 hours.
HeLa (Cervical)10.0Enhanced cytotoxicity compared to standard chemotherapy agents.

The above table summarizes findings from various studies indicating that this compound exhibits promising anticancer activity across multiple cell lines.

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 and A549 cells demonstrated that treatment with this compound resulted in significant apoptotic activity as evidenced by increased caspase activity and DNA fragmentation assays.
  • In Vivo Efficacy : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, indicating its potential effectiveness as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that compounds containing imidazole rings exhibit significant anticancer properties. (E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of imidazole can interfere with cellular signaling pathways critical for cancer cell proliferation.

Antimicrobial Properties :
The imidazo[4,5-b]pyridine scaffold is known for its antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal effects due to its ability to disrupt microbial cell membranes.

Biochemical Research

Enzyme Inhibition Studies :
This compound has been utilized in enzyme inhibition assays, particularly targeting kinases involved in various signaling pathways. The unique structure allows it to bind effectively to active sites, potentially leading to the development of new therapeutic agents for diseases such as diabetes and cancer.

Proteomics Applications :
this compound is used as a probe in proteomics research to study protein interactions and post-translational modifications. Its reactivity with amino acids makes it valuable for labeling and tracking proteins within biological systems.

Materials Science

Polymer Chemistry :
The compound can serve as a monomer in the synthesis of polymers with specific functionalities. Its acrylate group allows for polymerization reactions that can lead to materials with tailored properties for applications in coatings, adhesives, and biomedical devices.

Case Studies

Study Title Research Focus Findings
Anticancer Potential of Imidazole DerivativesEvaluated the cytotoxic effects of various imidazole derivatives on cancer cell linesThis compound showed significant inhibition of cell proliferation in breast cancer cells
Enzyme Inhibition by Novel Imidazole CompoundsInvestigated the inhibitory effects on specific kinasesThe compound demonstrated selective inhibition of PI3K, indicating potential for diabetes treatment
Development of Functional PolymersExplored the use of acrylate derivatives in polymer synthesisSuccessfully synthesized a biocompatible polymer using this compound as a monomer

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Methyl (E)-3-[2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl]-2-propenoate (3) : Replaces the imidazo[4,5-b]pyridine core with an oxazolo[4,5-b]pyridine system and introduces a cyano-substituted phenyl group.

(E)-Ethyl 3-(1-cyclohexyl-6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)acrylate : Features a fused imidazo-pyrrolo-pyrazine system and a tosyl-protected nitrogen.

(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid : The hydrolyzed carboxylic acid derivative of the target compound.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated at 231.23 g/mol (C₁₁H₁₁N₃O₂), while its hydrolyzed acid form (CAS 335030-65-4) has a molecular weight of 189.17 g/mol .
  • Melting Points : Analogous compounds exhibit decomposition upon melting (e.g., compound 5 in decomposes at 160°C). The acrylic acid derivative lacks reported melting point data.
  • Purity: Commercial analogs like 1-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone are available at ≥95% purity .

Functional Group Impact on Reactivity

  • Ester vs. Acid : The methyl ester in the target compound enhances solubility in organic solvents compared to the carboxylic acid , which may limit bioavailability due to ionization.

Q & A

Q. What are the standard synthetic routes for preparing (E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate?

Methodological Answer: The synthesis typically involves coupling an imidazo[4,5-b]pyridine precursor with an acrylate ester. For example:

  • Step 1 : Bromination of the imidazo[4,5-b]pyridine core at the 6-position, as seen in analogous compounds (e.g., 6-bromo derivatives in and ), using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Step 2 : A Heck coupling or Sonogashira reaction to introduce the acrylate moiety. and describe similar protocols for acrylonitrile derivatives, where palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., NEt₃) are used in anhydrous solvents like DMF or ethanol.
  • Step 3 : Esterification or transesterification to obtain the methyl ester. Purification via flash chromatography (hexane/ethyl acetate gradients) or recrystallization ensures product integrity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the (E)-configuration of the acrylate group and the substitution pattern on the imidazo[4,5-b]pyridine ring. For instance, the vinyl proton in the (E)-isomer typically appears as a doublet with a coupling constant J16HzJ \approx 16 \, \text{Hz} .
  • Mass Spectrometry (MS) : High-resolution MS (ESI or EI) confirms molecular weight and fragmentation patterns. and provide examples where MS data aligned with calculated values.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry. Programs like SHELXL () refine structures, with key parameters including bond angles (e.g., C6—N3—C13 = 130.39°) and hydrogen-bonding networks (e.g., C8—H8···O3 interactions) .

Advanced Research Questions

Q. How can researchers resolve E/Z isomerism in acrylate derivatives of imidazo[4,5-b]pyridines during synthesis?

Methodological Answer:

  • Stereocontrol : Use of bulky ligands or chiral catalysts in coupling reactions (e.g., Heck reactions) can favor the (E)-isomer. highlights the role of solvent polarity and temperature in stabilizing specific isomers.
  • Chromatographic Separation : Reverse-phase HPLC or preparative TLC can isolate isomers. For example, reports E/Z ratios (e.g., 10:1) resolved using silica gel columns with ethyl acetate/hexane gradients.
  • Dynamic NMR : Variable-temperature NMR experiments distinguish isomers by observing coalescence of signals, as demonstrated in for acrylonitrile derivatives .

Q. What challenges arise in the crystallographic refinement of such compounds, and how can they be addressed?

Methodological Answer:

  • Disorder in Flexible Groups : The acrylate chain or methyl groups may exhibit positional disorder. Strategies include:
    • Restraints : Applying SHELXL restraints (e.g., SIMU, DELU) to stabilize atomic displacement parameters (ADPs) during refinement .
    • Twinned Data : For crystals with twinning (common in low-symmetry space groups), programs like CELL_NOW (Bruker) or TwinRotMat (SHELX) can deconvolute overlapping reflections .
  • Hydrogen Bonding Ambiguities : Hydrogen atoms in NH or OH groups may require Fourier difference maps for precise placement. details hydrogen-bond metrics (e.g., D···A distances: 2.46–3.45 Å) validated using PLATON .

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry (e.g., Gaussian09) to predict electronic properties (HOMO-LUMO gaps) and regioselectivity in reactions. combines experimental NMR shifts with computed chemical shifts (B3LYP/6-31G**) for validation.
  • Molecular Docking : If the compound is bioactive, docking studies (AutoDock Vina) can predict binding modes to target proteins, guided by crystallographic data from related structures (e.g., PDB entries in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.